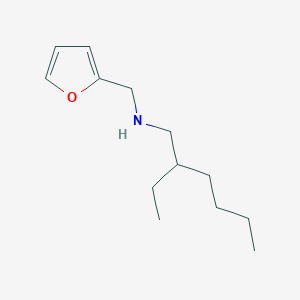![molecular formula C13H29NO B13240854 4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13240854.png)
4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol is an organic compound with the molecular formula C13H29NO. This compound features both an alcohol and an amine functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with 5-methylhexan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like distillation or chromatography to isolate the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl halides or other substituted products.
Applications De Recherche Scientifique
4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, while the alcohol group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-pentanol: Similar structure but lacks the amine group.
5-Methylhexan-2-amine: Similar structure but lacks the alcohol group.
2-Amino-4-methylpentanol: Similar structure with both amine and alcohol groups but different carbon chain arrangement.
Uniqueness
4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol is unique due to its specific combination of functional groups and carbon chain arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H29NO |
|---|---|
Poids moléculaire |
215.38 g/mol |
Nom IUPAC |
4-methyl-2-(5-methylhexan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C13H29NO/c1-10(2)6-7-12(5)14-13(9-15)8-11(3)4/h10-15H,6-9H2,1-5H3 |
Clé InChI |
XSQYEGJUHBFRRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)NC(CC(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13240801.png)

![[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine](/img/structure/B13240810.png)
![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
![7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione](/img/structure/B13240822.png)
amine](/img/structure/B13240832.png)
![Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate](/img/structure/B13240836.png)

![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13240847.png)


